1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone
CAS No.: 13918-67-7
VCID: VC21460043
Molecular Formula: C13H12O2S
Molecular Weight: 232.3g/mol
* For research use only. Not for human or veterinary use.
![1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone - 13918-67-7](/images/no_structure.jpg)
Description |
1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone is a chemical compound with the CAS number 13918-67-7. It is a derivative of thienyl and methoxyphenyl groups, linked through an ethanone moiety. This compound is used in various research applications due to its unique structural properties. Synthesis and ApplicationsThe synthesis of 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone typically involves the reaction of appropriate thienyl and methoxyphenyl precursors. This compound is used in various stages of research, particularly in organic chemistry and pharmaceutical studies, due to its potential biological activities and structural versatility. Suppliers and Availability1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone is available from suppliers like Matrix Scientific, with purity levels of ≥95% . It is marketed for use in virtually every stage of important research, highlighting its utility across different scientific disciplines. Supplier Information Table
Safety and HandlingGiven its classification as an irritant, handling 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone requires appropriate protective measures, including gloves and safety goggles. It is also important to follow standard laboratory safety protocols when working with this compound. |
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CAS No. | 13918-67-7 | ||||||
Product Name | 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone | ||||||
Molecular Formula | C13H12O2S | ||||||
Molecular Weight | 232.3g/mol | ||||||
IUPAC Name | 1-[5-(4-methoxyphenyl)thiophen-2-yl]ethanone | ||||||
Standard InChI | InChI=1S/C13H12O2S/c1-9(14)12-7-8-13(16-12)10-3-5-11(15-2)6-4-10/h3-8H,1-2H3 | ||||||
Standard InChIKey | LRUBIGCXVSIWPI-UHFFFAOYSA-N | ||||||
SMILES | CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC | ||||||
Canonical SMILES | CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC | ||||||
PubChem Compound | 901596 | ||||||
Last Modified | Aug 15 2023 |
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